molecular formula C30H50O B15286363 Lup-20(29)-en-3-ol, (3beta)-

Lup-20(29)-en-3-ol, (3beta)-

Cat. No.: B15286363
M. Wt: 426.7 g/mol
InChI Key: MQYXUWHLBZFQQO-UHFFFAOYSA-N
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Description

Lup-20(29)-en-3-ol, (3beta)-, also known as lupeol, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including the bark of white birch trees, mangoes, and other fruits and vegetables. Lupeol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupeol can be synthesized through various methods. One common approach involves the extraction from natural sources followed by purification. For instance, lupeol can be isolated from the bark of white birch trees using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to purify lupeol .

Another synthetic route involves the chemical modification of betulin, another triterpenoid found in birch bark. Betulin can be converted to lupeol through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods

Industrial production of lupeol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Lupeol undergoes various chemical reactions, including:

    Oxidation: Lupeol can be oxidized to form lupeol acetate or betulinic acid.

    Reduction: Reduction of lupeol can yield derivatives like lupeol diol.

    Substitution: Lupeol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Acetic anhydride

Major Products Formed

  • Lupeol acetate
  • Betulinic acid
  • Lupeol diol

Comparison with Similar Compounds

Lupeol is part of the lupane-type triterpenoids, which include compounds like betulin and betulinic acid. Here is a comparison:

Similar Compounds

  • Betulin
  • Betulinic Acid
  • Lupeol Acetate

Properties

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXUWHLBZFQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871753
Record name Lup-20(29)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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